Prepared for Researchers, Scientists, and Drug Development Professionals
Prepared for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to tert-Butyl 4-Bromobenzoate (CAS 59247-47-1)
Introduction: The Versatility of a Key Building Block
Tert-butyl 4-bromobenzoate is a para-substituted benzoic acid derivative that has emerged as a crucial building block in the landscape of modern organic synthesis.[1][2][3] Its utility is primarily anchored in the presence of two key functional groups: a bromine atom, which serves as an excellent handle for a variety of cross-coupling reactions, and a tert-butyl ester, which acts as a robust protecting group for the carboxylic acid. This combination makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[2][4] The tert-butyl group provides steric hindrance that enhances the stability of the ester, while the bromo-substituent allows for the strategic introduction of diverse molecular fragments, most notably through palladium-catalyzed reactions.[4] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering a technical resource for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The physicochemical and spectroscopic data for tert-butyl 4-bromobenzoate are summarized below, providing essential benchmarks for its identification and quality control.
Core Properties
| Property | Value | Source |
| CAS Number | 59247-47-1 | [5] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2][5] |
| Molecular Weight | 257.12 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 297 °C at 760 mmHg; 91-92 °C at 1.2 mmHg | [3][6][7] |
| Density | 1.331 g/cm³ | [6] |
| Storage Temperature | Room Temperature, recommended in a cool, dark place (<15°C) |
Spectroscopic Data for Structural Elucidation
| Spectrum Type | Key Peaks and Observations |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.84 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 1.59 (s, 9H)[1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 147.3, 146.7, 129.5, 117.3, 113.7, 113.3, 79.5, 44.6, 42.9, 33.2, 28.6[8] |
| Mass Spectrometry (ESI-MS) | Calculated for [M+H]⁺: 257.0, Found: 257.1[1] |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of tert-butyl 4-bromobenzoate involves the esterification of 4-bromobenzoyl chloride with potassium tert-butoxide. This method is favored for its high yield and relatively straightforward procedure.
Detailed Synthesis Protocol
Reaction: 4-Bromobenzoyl chloride + Potassium tert-butoxide → tert-Butyl 4-bromobenzoate
Materials:
-
4-Bromobenzoyl chloride
-
Potassium tert-butoxide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
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Ethyl acetate
Procedure: [1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the potassium tert-butoxide and prevent side reactions.
-
Reagent Addition: Slowly add a 1 M solution of potassium tert-butoxide in THF (1.05 eq) dropwise to the stirred solution. The slow addition helps to maintain the low temperature and ensure a controlled reaction.
-
Warming and Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature over a period of 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (twice) to neutralize any unreacted acid chloride and then with brine (once) to remove residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 5% ethyl acetate in hexane). This step is essential to remove impurities and obtain the final product as a colorless oil with high purity.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of tert-butyl 4-bromobenzoate.
Chemical Reactivity and Core Applications in Drug Development
The synthetic utility of tert-butyl 4-bromobenzoate is primarily exploited in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, a common motif in drug molecules.[4] Tert-butyl 4-bromobenzoate is an ideal substrate for this reaction, allowing for the introduction of the tert-butyl benzoyl moiety onto a wide range of boronic acids and esters.
Representative Protocol for Suzuki-Miyaura Coupling: [4][8]
-
Setup: To a dry reaction vessel, add tert-butyl 4-bromobenzoate (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the mixture thoroughly by bubbling with an inert gas or through freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Sources
- 1. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 2. tert-Butyl 4-Bromobenzoate | CAS 59247-47-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. tert-Butyl 4-bromobenzoate , 97% , 59247-47-1 - CookeChem [cookechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tert-Butyl 4-bromobenzoate [oakwoodchemical.com]
- 8. rsc.org [rsc.org]
